molecular formula C6H3F3INO B1484547 5-(Difluoromethoxy)-2-fluoro-4-iodopyridine CAS No. 1806334-65-5

5-(Difluoromethoxy)-2-fluoro-4-iodopyridine

Cat. No.: B1484547
CAS No.: 1806334-65-5
M. Wt: 288.99 g/mol
InChI Key: KLZJSQFHIXZZSL-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2-fluoro-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethoxy, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)-2-fluoro-4-iodopyridine typically involves multiple steps, starting from commercially available pyridine derivativesThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

    Addition Reactions: The difluoromethoxy group can engage in addition reactions with electrophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

5-(Difluoromethoxy)-2-fluoro-4-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-fluoro-4-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The fluoro and iodo groups can modulate the electronic properties of the pyridine ring, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

  • 5-(Trifluoromethoxy)-2-fluoro-4-iodopyridine
  • 5-(Methoxy)-2-fluoro-4-iodopyridine
  • 5-(Difluoromethoxy)-2-chloro-4-iodopyridine

Uniqueness: 5-(Difluoromethoxy)-2-fluoro-4-iodopyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and reactivity profiles, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-(difluoromethoxy)-2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-5-1-3(10)4(2-11-5)12-6(8)9/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZJSQFHIXZZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)OC(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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